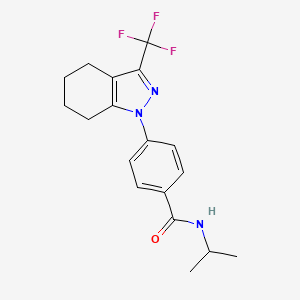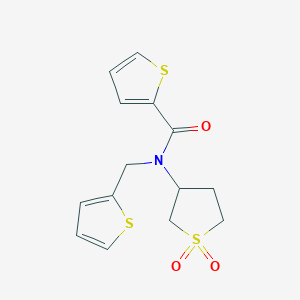
N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide is a synthetic organic compound characterized by its unique structural features, including an indazole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indazole Core: Starting from a suitable precursor, such as 2-nitrobenzaldehyde, the indazole core is constructed through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
N-Isopropylation:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in intermediates during synthesis, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound has shown potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agrochemicals: Potential use as a precursor in the synthesis of agrochemicals with improved efficacy and environmental profiles.
Polymers: Incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide exerts its effects is largely dependent on its interaction with molecular targets. These targets may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, modulating their activity and downstream signaling pathways.
Proteins: Interaction with proteins, affecting their structure and function.
Comparison with Similar Compounds
N-Isopropyl-4-(4,5,6,7-tetrahydro-indazol-1-yl)-benzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-Isopropyl-4-(3-chloro-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide: Substitution of the trifluoromethyl group with a chloro group, affecting reactivity and application.
Uniqueness: The presence of the trifluoromethyl group in N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide imparts unique electronic properties, enhancing its stability and reactivity. This makes it a valuable compound in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C18H20F3N3O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-propan-2-yl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide |
InChI |
InChI=1S/C18H20F3N3O/c1-11(2)22-17(25)12-7-9-13(10-8-12)24-15-6-4-3-5-14(15)16(23-24)18(19,20)21/h7-11H,3-6H2,1-2H3,(H,22,25) |
InChI Key |
RWTQYGUCVRJWLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12140496.png)
![2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphen yl)acetamide](/img/structure/B12140502.png)

![N-(3-fluoro-4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12140511.png)
![2-(diethylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140514.png)

![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140545.png)
![4-{2-[4-Amino-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12140547.png)
![(2Z)-6-(2-chlorobenzyl)-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12140551.png)
![1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-meth yl(2-furyl))carbonyl]-3-pyrrolin-2-one](/img/structure/B12140561.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide](/img/structure/B12140564.png)

![3-[(3-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12140566.png)

